molecular formula C13H14ClNO B1418440 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride CAS No. 1082749-15-2

3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No.: B1418440
CAS No.: 1082749-15-2
M. Wt: 235.71 g/mol
InChI Key: NDUKUTDTBCPOTA-UHFFFAOYSA-N
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Description

“3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride” is a chemical compound with the CAS number 207287-79-4 . Its IUPAC name is 3’-methoxy [1,1’-biphenyl]-4-amine hydrochloride . The molecular weight of this compound is 235.71 g/mol .


Molecular Structure Analysis

The InChI code for “3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride” is 1S/C13H13NO.ClH/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10;/h2-9H,14H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 235.71 g/mol . It is stored at ambient temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Excited-State Intermolecular Proton Transfer (ESPT) Properties

A study explored the ESPT reactions in organic chromophores containing benzidine fragments. The research synthesized derivatives, including compounds similar to 3'-Methoxy-[1,1'-biphenyl]-2-amine, to investigate their excited-state intermolecular proton transfer properties. This study provides insights into the photophysical properties of these compounds, suggesting potential applications in the development of organic dyes and sensors based on ESPT mechanisms (Qin et al., 2019).

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Another research focused on the reactions of compounds structurally related to 3'-Methoxy-[1,1'-biphenyl]-2-amine with alicyclic amines. It examined the kinetic aspects and proposed mechanisms for these reactions, which could be relevant for understanding the reactivity and potential applications of such compounds in organic synthesis and pharmaceutical chemistry (Castro et al., 2001).

Enantioselective Fluorescent Detectors

Research on optically active biphenyl derivatives, including those with functionalities similar to 3'-Methoxy-[1,1'-biphenyl]-2-amine, demonstrated their potential as enantioselective fluorescent detectors for amino alcohols and metal cations. These findings could lead to applications in chiral analysis and the detection of specific ions in complex matrices (Shaferov et al., 2020).

Inhibition of Melanin Production

A study on a nitrogen analog of stilbene closely related to 3'-Methoxy-[1,1'-biphenyl]-2-amine investigated its effects on melanin biosynthesis, suggesting potential applications in skin whitening agents and treatments for hyperpigmentation (Choi et al., 2002).

Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels

A study reported the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including structures related to 3'-Methoxy-[1,1'-biphenyl]-2-amine. This research highlights the potential for developing new materials with enhanced properties for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(3-methoxyphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUKUTDTBCPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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